tert-Butyl 3-cyclopropylpropanoate

Description

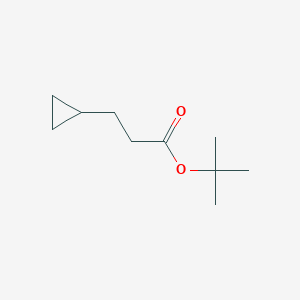

tert-Butyl 3-cyclopropylpropanoate is an ester derivative featuring a tert-butyl ester group and a cyclopropyl moiety attached to a propanoate backbone. The cyclopropyl group introduces steric strain and conformational rigidity, which may influence reactivity, stability, and interactions in biological systems. Characterization of such compounds typically employs spectroscopic methods like NMR and UV, as demonstrated in related studies .

Properties

CAS No. |

93958-21-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

tert-butyl 3-cyclopropylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

DTBDSJWEKHZVSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl 3-cyclopropylpropanoate, can be achieved through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds via Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the use of tert-butyl alcohol and thionyl chloride to produce tert-butyl chloride, which can then be used in further reactions to form the desired ester .

Industrial Production Methods: Industrial production of tert-butyl esters typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-cyclopropylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester family includes derivatives with varying substituents that critically impact their properties. Below is a comparative analysis of tert-Butyl 3-cyclopropylpropanoate and its closest analog from the provided evidence:

*No purity data for this compound is provided in the evidence.

Key Observations:

- The latter’s amino group enhances reactivity, making it suitable for forming salts or conjugates .

- Purity Standards: High purity (≥95%) is emphasized for tert-Butyl 3-amino-2-methylpropanoate hydrochloride to ensure reproducibility in research . Similar standards likely apply to this compound, though direct evidence is lacking.

- Safety and Handling : Both compounds require strict safety protocols (e.g., PPE, ventilation), but the hydrochloride salt in the analog may pose additional handling challenges due to its ionic nature .

Spectroscopic Characterization Insights

For example, Zygocaperoside (a glycoside) was characterized via NMR chemical shifts matching published data . This methodology is transferable to tert-butyl esters, where cyclopropyl proton signals (e.g., 0.5–1.5 ppm in 1H-NMR) and tert-butyl carbons (~80 ppm in 13C-NMR) would dominate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.